Product packaging for Tristearin-d105(Cat. No.:CAS No. 125941-88-0)

Tristearin-d105

Cat. No.: B588901
CAS No.: 125941-88-0
M. Wt: 997.1 g/mol
InChI Key: DCXXMTOCNZCJGO-PAKTVWTGSA-N
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Description

Significance of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies. In biochemical investigations, compounds are synthesized with heavier isotopes of common elements, such as deuterium (B1214612) (²H) replacing hydrogen (¹H), ¹³C replacing ¹²C, or ¹⁵N replacing ¹⁴N.

When a stable isotope-labeled compound is introduced into a biological system, its journey and transformation can be monitored by mass spectrometry. This allows researchers to elucidate metabolic pathways, quantify the rates of metabolic processes, and understand how these processes are altered in disease states. The use of stable isotopes provides a dynamic view of metabolism that is not achievable with simple concentration measurements.

Overview of Deuterated Triacylglycerols as Academic Research Tools

Deuterated triacylglycerols, such as Glyceryl tri(octadecanoate-D35), are invaluable tools in academic research, particularly in the field of lipid metabolism. Triacylglycerols are the main form of energy storage in animals and are central to many metabolic processes. By using deuterated versions, researchers can track the absorption, transport, storage, and breakdown of dietary fats.

These labeled compounds act as tracers, allowing for the precise measurement of lipid turnover rates in various tissues. For instance, by administering a known amount of a deuterated triacylglycerol and measuring its incorporation into different lipid pools over time, scientists can gain insights into the dynamics of fat metabolism in both healthy and diseased states. This approach has been instrumental in studying conditions like obesity, diabetes, and cardiovascular disease.

Positioning Glyceryl tri(octadecanoate-D35) within Lipidomics and Metabolomics Disciplines

Within the disciplines of lipidomics and metabolomics, Glyceryl tri(octadecanoate-D35) is primarily used as an internal standard. In quantitative mass spectrometry, an internal standard is a compound with similar chemical properties to the analytes of interest but with a different mass. It is added in a known quantity to a biological sample before analysis.

The function of Glyceryl tri(octadecanoate-D35) as an internal standard is to correct for any loss of analyte during sample preparation and to account for variations in instrument response. Because it behaves almost identically to its non-deuterated counterpart (glyceryl tristearate) during extraction and ionization, any changes in its signal can be used to normalize the signals of the endogenous lipids being measured. This ensures the high accuracy and reproducibility of the quantitative data. For example, in a lipidomics study of placental tissue in pregnancies complicated by preeclampsia, Glyceryl tri(octadecanoate-D35) was used as an internal standard to ensure the reliability of the measurements of other lipids. unica.itcambridge.org

Chemical and Physical Properties of Glyceryl tri(octadecanoate-D35)

PropertyValue
Synonyms Glyceryl Tristearate-D105, Tristearin-D105
Molecular Formula C₅₇H₅D₁₀₅O₆
Molecular Weight 997.13 g/mol
Isotopic Purity 98 atom % D
Appearance Colorless Liquid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H110O6 B588901 Tristearin-d105 CAS No. 125941-88-0

Properties

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-PAKTVWTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240783
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

997.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125941-88-0
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125941-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Fidelity

Chemical and Enzymatic Synthesis Pathways for Deuterated Stearic Acid (Octadecanoate-D35)

The foundational step in producing Glyceryl tri(octadecanoate-D35) is the synthesis of its deuterated fatty acid component, octadecanoate-D35, also known as stearic acid-D35. This can be achieved through both chemical and enzymatic routes.

Chemical Synthesis:

A primary chemical method for producing highly deuterated fatty acids is through catalytic deuterium (B1214612) exchange . This process involves reacting the non-deuterated fatty acid, stearic acid, with a source of deuterium, such as deuterium gas (D₂) or deuterated solvents like D₂O or d8-isopropanol, in the presence of a metal catalyst. smolecule.com Common catalysts for this reaction include platinum on activated carbon. smolecule.com The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the exchange of hydrogen atoms for deuterium atoms along the fatty acid's hydrocarbon chain. For instance, stearic acid can be reacted with deuterated solvents in the presence of a platinum catalyst at elevated temperatures to achieve a high degree of deuteration. smolecule.com

Another chemical approach involves the catalytic reduction of unsaturated precursors . For example, oleic acid can be reduced with deuterium gas in the presence of a catalyst to yield deuterated stearic acid. This method is particularly useful for introducing deuterium at specific positions if a selectively deuterated precursor is used.

Enzymatic Synthesis:

While less common for producing the fully deuterated octadecanoate-D35, enzymatic pathways can be employed for the synthesis of specifically labeled fatty acids. These methods often leverage the substrate specificity of various enzymes. However, for producing a perdeuterated fatty acid like octadecanoate-D35, chemical synthesis is generally more efficient.

A comparison of these methods highlights the trade-offs between specificity, yield, and cost.

Table 1: Comparison of Synthesis Methods for Octadecanoate-D35

MethodDescriptionAdvantagesDisadvantages
Catalytic Deuterium Exchange Reaction of stearic acid with a deuterium source and a metal catalyst. smolecule.comHigh deuteration levels achievable.Can lead to a distribution of deuterated species.
Catalytic Reduction Reduction of an unsaturated precursor like oleic acid with D₂ gas.Can introduce deuterium at specific locations.Requires a suitable unsaturated precursor.
Enzymatic Synthesis Use of enzymes to incorporate deuterium.High specificity for label position.Generally lower yields for full deuteration.

Strategies for the Preparation of Glyceryl tri(octadecanoate-D35)

Once octadecanoate-D35 is synthesized, it must be esterified to a glycerol (B35011) backbone to form Glyceryl tri(octadecanoate-D35). This can be accomplished through chemical or enzymatic strategies.

Chemical Esterification:

Chemical esterification typically involves reacting three equivalents of octadecanoate-D35 with one equivalent of glycerol in the presence of an acid catalyst. This method is straightforward but can lack control over the specific positions (sn-1, sn-2, sn-3) on the glycerol molecule to which the fatty acids attach, potentially leading to a mixture of positional isomers. bohrium.com

A more controlled chemical approach involves using activating agents for the fatty acids, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to facilitate the esterification process. researchgate.net This method can offer higher yields and more controlled reaction conditions.

Enzymatic Esterification:

Enzymatic methods, particularly those using lipases, offer a high degree of control over the synthesis of triacylglycerols. nih.govresearchgate.net Lipases can be non-specific, catalyzing esterification at all three positions of the glycerol backbone, or they can be regiospecific, targeting only the sn-1 and sn-3 positions. ocl-journal.orgjmbfs.org For the synthesis of a homogenous triacylglycerol like Glyceryl tri(octadecanoate-D35), a non-specific lipase (B570770) or a lipase that can effectively catalyze the esterification of all three positions is desirable. medcraveonline.com

Immobilized lipases are often used in these reactions as they can be easily separated from the reaction mixture and reused, making the process more efficient and cost-effective. nih.gov The choice of solvent, temperature, and water activity are critical parameters that need to be optimized to achieve high yields and purity. researchgate.netnih.gov For instance, the synthesis of 13C3-labeled tristearin (B179404) has been successfully achieved with high yield and purity using an immobilized lipase in a solvent-free medium.

Isotopic Purity and Deuterium Incorporation Analysis in Synthesis Verification

Verifying the isotopic purity and the extent of deuterium incorporation is a critical quality control step in the synthesis of Glyceryl tri(octadecanoate-D35). The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS):

MS is a powerful tool for determining the molecular weight of the synthesized compound and for quantifying the level of deuterium incorporation. creative-proteomics.com By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the mass shift due to the incorporated deuterium atoms can be precisely measured. The isotopic enrichment can be calculated from the relative intensities of the isotopic peaks in the mass spectrum. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of the fatty acid methyl esters (FAMEs) derived from the triacylglycerol to confirm the deuteration of the fatty acid chains. asm.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling. bohrium.comnih.gov In ¹H NMR, the disappearance or reduction of proton signals at specific positions indicates successful deuterium substitution. ¹³C NMR can also reveal changes in the chemical shifts of carbon atoms adjacent to the deuterated sites. nih.gov 2D-NMR techniques can provide even more detailed information about the structure and isotopic distribution. uoc.grtandfonline.com For quantitative analysis of deuterium enrichment, ²H NMR can be directly employed. nih.govuc.pt

Table 2: Analytical Techniques for Isotopic Purity Verification

TechniqueInformation Provided
Mass Spectrometry (MS) Molecular weight confirmation, quantification of deuterium incorporation, isotopic enrichment. creative-proteomics.comresearchgate.net
Gas Chromatography-MS (GC-MS) Analysis of deuterated fatty acid methyl esters. asm.orgresearchgate.net
¹H and ¹³C NMR Spectroscopy Structural confirmation, location of deuterium labels. bohrium.comnih.govuoc.gr
²H NMR Spectroscopy Direct quantification of deuterium enrichment. nih.govuc.pt

Positional Isomer Considerations in Deuterated Triacylglycerol Synthesis

Triacylglycerols possess a stereogenic center at the sn-2 position of the glycerol backbone, which can lead to the formation of positional isomers (regioisomers) and enantiomers. nih.gov In the synthesis of Glyceryl tri(octadecanoate-D35), where all three fatty acid chains are identical, the primary concern is ensuring that all three hydroxyl groups of the glycerol are esterified.

However, in the synthesis of mixed-acid triacylglycerols, the control of fatty acid placement at the sn-1, sn-2, and sn-3 positions is crucial. The biological properties and metabolic fate of a triacylglycerol can be significantly influenced by the positional distribution of its fatty acids. nih.gov

Analytical techniques such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), are employed to separate and identify positional isomers. nih.govoup.comepa.gov Reversed-phase HPLC and silver-ion HPLC are two common methods used for the analysis of triacylglycerol isomers.

The use of regiospecific lipases in enzymatic synthesis provides a powerful tool to control the positional distribution of fatty acids and synthesize specific triacylglycerol isomers. ocl-journal.orgjmbfs.orgresearchgate.netnih.gov For the synthesis of a homogeneous triacylglycerol like Glyceryl tri(octadecanoate-D35), the goal is complete esterification, and the analysis of positional isomers serves to confirm the absence of mono- and di-glyceride intermediates.

Advanced Analytical Characterization and Quantification

Mass Spectrometry-Based Techniques for Glyceryl tri(octadecanoate-D35)

Mass spectrometry (MS) is the cornerstone technology for the analysis of isotopically labeled lipids like Glyceryl tri(octadecanoate-D35). nih.gov Its high sensitivity and specificity allow for detailed structural elucidation and precise quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid components of Glyceryl tri(octadecanoate-D35) after derivatization, typically through transesterification to form fatty acid methyl esters (FAMEs). nih.govmeatscience.org This process is essential for verifying the incorporation and distribution of deuterium (B1214612) atoms within the octadecanoate chains.

In a typical GC-MS analysis, the sample is introduced into the gas chromatograph, where the FAMEs are separated based on their volatility and interaction with the capillary column. nih.gov The separated components then enter the mass spectrometer. Chemical ionization (CI) is often employed as a soft ionization technique that minimizes fragmentation and preserves the molecular ion, which is crucial for determining the isotopic enrichment. nih.gov By analyzing the mass-to-charge (m/z) ratio of the methyl octadecanoate-D35 molecular ion peak and its isotopologues, the exact number of deuterium atoms incorporated can be confirmed. The mass spectrum will show a distinct shift corresponding to the 35 deuterium atoms compared to the unlabeled methyl stearate (B1226849). This method provides robust confirmation of the isotopic profile and purity of the labeled standard. nih.govshimadzu.com

For the analysis of the intact Glyceryl tri(octadecanoate-D35) molecule, particularly within complex biological matrices such as plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique obviates the need for derivatization, allowing for direct measurement of the triacylglycerol. researchgate.net

The process begins with the separation of lipids using liquid chromatography, often employing a C18 reversed-phase column. jove.com This separates triacylglycerols from other lipid classes and from each other based on their hydrophobicity. The eluent from the LC is then introduced into the mass spectrometer, typically using electrospray ionization (ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of Glyceryl tri(octadecanoate-D35)) is selected, fragmented, and the resulting product ions are detected. This high degree of specificity allows for accurate quantification even in the presence of co-eluting, isobaric interferences from the biological matrix. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like Glyceryl tri(octadecanoate-D35) is critical for correcting for matrix effects and variations in instrument response, ensuring accurate and precise quantification. diva-portal.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS), using instruments like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provides unparalleled mass accuracy and resolution. nih.govnih.gov This capability is crucial for the unambiguous structural confirmation of Glyceryl tri(octadecanoate-D35). HRMS can measure the mass of the molecule with an accuracy in the low parts-per-million (ppm) range, which allows for the confident determination of its elemental formula, including the precise number of deuterium atoms. acs.org

Furthermore, the high resolution of these instruments enables the separation and accurate measurement of the intensities of different isotopologue peaks. nih.govnih.gov This is essential for verifying the isotopic purity of the standard and ensuring that the deuterium enrichment is consistent and meets the required specifications for its use in quantitative studies. acs.orgrsc.org HRMS can differentiate between isotopologues that differ by very small mass units, providing a detailed picture of the isotopic distribution within the molecule. nih.gov

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific scan mode used on triple quadrupole mass spectrometers for targeted quantification. nih.govresearchgate.net In an MRM experiment, a specific precursor ion (Q1) is selected and fragmented in the collision cell, and a specific product ion (Q3) is monitored. researchgate.net This precursor-product ion pair is known as a "transition."

For Glyceryl tri(octadecanoate-D35), the precursor ion would be the protonated or ammoniated molecule, [M+H]⁺ or [M+NH₄]⁺. The product ions typically correspond to the neutral loss of one of the deuterated fatty acid chains (a diacylglycerol-like fragment). By monitoring one or more of these specific transitions, an extremely selective and sensitive assay can be developed. nih.govresearchgate.net The use of a deuterated internal standard with its own unique MRM transition allows for robust and accurate quantification via the isotope-dilution method. nih.gov

Below is a hypothetical data table illustrating the kind of MRM transitions that would be used for the quantification of endogenous Glyceryl tri(octadecanoate) and the Glyceryl tri(octadecanoate-D35) internal standard.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Role
Glyceryl tri(octadecanoate)908.9607.635Quantifier
Glyceryl tri(octadecanoate)908.9341.345Qualifier
Glyceryl tri(octadecanoate-D35)943.9627.635Internal Standard (Quantifier)
Glyceryl tri(octadecanoate-D35)943.9356.345Internal Standard (Qualifier)

Note: The m/z values and collision energies are illustrative and would need to be empirically optimized on the specific mass spectrometer being used.

Chromatographic Separation Techniques (e.g., GPC, TLC) for Triacylglycerol Enrichment

Prior to mass spectrometric analysis, it is often necessary to isolate or enrich the triacylglycerol (TAG) fraction from a complex lipid extract to reduce matrix complexity and improve analytical sensitivity. nih.gov

Thin-Layer Chromatography (TLC) is a classic and effective method for separating lipid classes. A total lipid extract is spotted onto a silica (B1680970) plate, which is then developed in a solvent system. Lipids separate based on their polarity, with nonpolar lipids like triacylglycerols migrating further up the plate than polar lipids like phospholipids (B1166683). The TAG band can then be scraped from the plate and the lipids extracted for subsequent analysis.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size. This technique can be used to separate large molecules like triacylglycerols from smaller molecules like free fatty acids and monoacylglycerols.

Solid-phase extraction (SPE) using aminopropyl-bonded silica columns is another rapid and efficient alternative to TLC for isolating lipid classes, including triacylglycerols, from plasma extracts. nih.gov These enrichment steps are crucial for obtaining clean samples, which leads to more reliable and accurate quantification in the final analytical step. nih.gov

Applications in Investigating Lipid Metabolism and Biological Flux

Elucidating Triacylglycerol Turnover and Remodeling Pathways

Triacylglycerol (TG) pools are not static; they are in a constant state of turnover, involving both synthesis and breakdown (lipolysis). Furthermore, the fatty acid composition of TGs can be altered through remodeling pathways, where existing fatty acids are removed and replaced with others. Stable isotope tracers are essential for dissecting these complex dynamics. nih.govresearchgate.net

By introducing Glyceryl tri(octadecanoate-D35), researchers can follow the fate of the labeled stearate (B1226849) as it is incorporated into TGs and subsequently released through lipolysis. The rate of decline of the label in the TG pool provides a measure of the turnover rate. nih.gov Moreover, the appearance of the D35 label in other lipid species, such as different TG molecules with a mix of fatty acids, provides direct evidence of TG remodeling. researchgate.net For example, a study in plants using isotopic labeling demonstrated a TAG remodeling process where common fatty acids are removed from the initial TG molecule and replaced with other fatty acids. isotope.com

Insights into Substrate Flux through Metabolic Networks

For example, the labeled stearate can be elongated to form longer-chain saturated fatty acids or desaturated to form monounsaturated fatty acids like oleate. It can also be a substrate for β-oxidation, a process that generates acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules, including cholesterol. uark.edu By tracking the appearance of the deuterium (B1214612) label in these downstream metabolites, researchers can quantify the flux of the stearate through these interconnected pathways. nih.govnih.gov

A study investigating the metabolic fate of stearic acid showed that it can be converted to oleic acid, highlighting the flux through the desaturation pathway. nih.gov

Contributions to Understanding Lipid Homeostasis in Cellular and Organismal Models

Maintaining lipid homeostasis is crucial for cellular and organismal health, and disruptions in this balance are linked to numerous diseases. cymitquimica.com Glyceryl tri(octadecanoate-D35) has been utilized in various models to understand how lipid homeostasis is maintained and how it is perturbed in disease states.

In cellular models, such as cultured hepatocytes or adipocytes, this tracer can be used to study the effects of different conditions (e.g., nutrient excess or deprivation) on fatty acid uptake, storage, and oxidation. researchgate.netfigshare.com For instance, studies have used stable isotope-labeled fatty acids to demonstrate how cells manage an overload of saturated fatty acids by channeling them into less harmful storage forms like triglycerides, a key aspect of maintaining lipid homeostasis. researchgate.net

Role As an Isotopic Internal Standard and Reference Material

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) in Lipidomics

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled compound, such as Glyceryl tri(octadecanoate-D35), to a sample before analysis. This labeled compound, or internal standard, serves as a reference to correct for any sample loss that may occur during extraction, purification, and analysis.

In the context of lipidomics, a field dedicated to the large-scale study of lipids in biological systems, IDMS is crucial for obtaining accurate quantitative data. The complexity of lipid samples and the potential for variability in sample preparation make it essential to have a reliable method for normalization. Glyceryl tri(octadecanoate-D35) is often included in internal standard mixtures for untargeted lipidomics studies. unica.it For instance, in the analysis of placental tissues, a mixture of internal standards including Glyceryl tri(octadecanoate-D35) is used to ensure the accurate quantification of a wide range of lipid species. unica.it

The implementation of IDMS using Glyceryl tri(octadecanoate-D35) involves several key steps:

Spiking the Sample: A precise amount of the deuterated standard is added to the biological sample at the earliest stage of the workflow.

Sample Preparation: The sample undergoes extraction and other processing steps, during which both the analyte of interest and the internal standard are treated similarly.

Mass Spectrometry Analysis: The sample is analyzed by mass spectrometry, which separates and detects the native and the deuterated forms of the triacylglycerol based on their mass-to-charge ratio.

Quantification: The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is used to calculate the exact concentration of the analyte in the original sample.

Standardization of Triacylglycerol Quantification Assays

The accurate measurement of triacylglycerols (TAGs) is of significant interest in various research and clinical applications. Glyceryl tri(octadecanoate-D35) serves as a critical reference material for the standardization of these quantification assays. By using a well-characterized deuterated standard, laboratories can ensure the consistency and comparability of their results over time and between different analytical platforms.

In high-resolution ion-mobility lipidomics, Glyceryl tri(octadecanoate-D35), also referred to as 54:0-d35 TG, is utilized as an internal standard for the analysis of TAGs. cambridge.org This allows for the normalization of the data and the reliable quantification of various TAG species within complex biological matrices. The use of such standards is a cornerstone of good laboratory practice in analytical chemistry, providing a basis for inter-laboratory comparisons and the validation of new analytical methods.

Compound Name Abbreviation Class
Glyceryl tri(octadecanoate-D35)54:0-d35 TGTriacylglycerol (TAG)

Validation of Analytical Methods using Glyceryl tri(octadecanoate-D35)

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. Glyceryl tri(octadecanoate-D35) is an essential tool in this process, particularly for methods developed for lipid analysis. Key validation parameters such as accuracy, precision, and linearity can be assessed using this deuterated standard.

The process of method validation often involves spiking known concentrations of the analyte and the internal standard into a blank matrix to assess recovery and response. The consistent recovery of Glyceryl tri(octadecanoate-D35) across a range of concentrations can be used to demonstrate the robustness of the extraction and analytical procedures. This is a critical step in ensuring that the method provides reliable and reproducible results. Pharmaffiliates, a company that provides analytical services, lists Glyceryl Tri(octadecanoate D35) as a related product in the context of method validation and other analytical testing services. pharmaffiliates.com

Calibration Curve Development and Precision Enhancement in Lipid Analysis

In quantitative analysis, a calibration curve is used to determine the concentration of an analyte in an unknown sample by comparing its response to a series of standards with known concentrations. The inclusion of a constant amount of an internal standard like Glyceryl tri(octadecanoate-D35) in each of the calibration standards and the unknown samples significantly enhances the precision and accuracy of the measurement.

The internal standard helps to correct for variations in instrument response and sample injection volume. By plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration, a more linear and reliable calibration curve can be constructed. This approach minimizes the impact of matrix effects, where other components in the sample can suppress or enhance the analyte signal. In studies involving the analysis of fecal and plasma samples for lipid metabolites, Glyceryl tri(octadecanoate-D35) is used as an internal standard to ensure the quality and reliability of the quantitative data. unica.it

Parameter Role of Glyceryl tri(octadecanoate-D35)
Accuracy Corrects for sample loss during preparation and analysis.
Precision Minimizes the effects of instrument and injection volume variability.
Linearity Improves the linearity of the calibration curve by normalizing the analyte response.
Specificity Its distinct mass allows for clear differentiation from the native analyte.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Routes for Complex Deuterated Lipids

The synthesis of specifically labeled lipids like Glyceryl tri(octadecanoate-D35) is a cornerstone for future lipid research. While methods for producing perdeuterated fatty acids and some lipids exist, there is a growing demand for more complex and selectively deuterated molecules to probe specific metabolic pathways. europa.euplos.org Future research will likely focus on developing more efficient and versatile synthetic strategies.

Current methods often involve metal-catalyzed hydrogen-deuterium exchange, which can be effective for producing perdeuterated saturated fatty acids. europa.euresearchgate.net However, the synthesis of unsaturated and more complex lipids, such as phospholipids (B1166683) with deuterated tails, presents significant challenges. europa.eu Researchers are exploring a combination of chemical and enzymatic methods to achieve the desired specificity and yield. europa.eursc.org For instance, enzymes like lipases can be used for the regioselective esterification of glycerol (B35011) with deuterated fatty acids, offering a milder and more specific alternative to purely chemical synthesis. europa.eu

The development of divergent synthetic routes is another promising area. rsc.org These methods would allow for the creation of a variety of deuterated lipid species from a common, isotopically labeled precursor, streamlining the production of a diverse library of tracer molecules. rsc.org Such advancements will be crucial for expanding the range of biological questions that can be addressed using deuterated lipids.

Integration of Deuterated Triacylglycerol Tracers with Multi-Omics Data

The true power of using tracers like Glyceryl tri(octadecanoate-D35) lies in their integration with other high-throughput "omics" technologies. The combination of stable isotope tracing with genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of lipid metabolism and its regulation.

By tracing the metabolic fate of the deuterated octadecanoate moieties from Glyceryl tri(octadecanoate-D35), researchers can correlate lipid flux with changes in gene expression, protein abundance, and the levels of other metabolites. nih.govnih.govduke.edu For example, an increase in the incorporation of deuterium (B1214612) into specific lipid species could be linked to the upregulation of genes and enzymes involved in that particular metabolic pathway. nih.gov

This integrated approach can help to identify novel regulatory hubs and therapeutic targets. For instance, in the context of diseases like diabetic retinopathy or cancer, multi-omics analysis combined with deuterated lipid tracing could reveal how metabolic pathways are rewired and identify key nodes that could be targeted for intervention. nih.govnih.gov

Expansion of Metabolic Flux Analysis Capabilities

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism. nih.govrsc.org The use of stable isotope tracers like Glyceryl tri(octadecanoate-D35) is central to MFA. nih.govrsc.org Future research will focus on expanding the capabilities of MFA to capture the dynamics of lipid metabolism with greater precision and in more complex systems.

One area of development is dynamic MFA (DMFA), which aims to measure flux changes over time, providing a more accurate representation of metabolic responses to various stimuli or perturbations. nih.govrsc.org This is particularly important for understanding the transient nature of many metabolic processes. Another advancement is the development of computational models that can handle more complex labeling patterns and larger metabolic networks. biorxiv.org

High-resolution mass spectrometry is also playing a crucial role in enhancing MFA. researchgate.net Advanced instruments can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing more detailed information about the pathways through which the tracer has traveled. researchgate.net This increased resolution allows for more accurate flux calculations and a deeper understanding of metabolic branching and recycling. biorxiv.org

Application in High-Throughput Screening for Lipid Pathway Modulators

The discovery of new drugs that can modulate lipid metabolism is a major goal in pharmaceutical research. High-throughput screening (HTS) is a key technology for identifying such compounds from large chemical libraries. nih.govnih.gov Deuterated lipids like Glyceryl tri(octadecanoate-D35) have the potential to revolutionize HTS for lipid pathway modulators.

By using a deuterated substrate, researchers can develop assays that directly measure the activity of specific enzymes or pathways involved in lipid metabolism. For example, an HTS assay could be designed to screen for inhibitors of triacylglycerol synthesis by measuring the incorporation of deuterium from Glyceryl tri(octadecanoate-D35) into newly synthesized triacylglycerols.

This approach offers several advantages over traditional HTS methods. It is highly specific, directly measuring the flux through the pathway of interest, and can be very sensitive, allowing for the detection of subtle changes in enzyme activity. The identification of allosteric modulators, which bind to a site on the enzyme other than the active site, is a particular area where such assays could be impactful. nih.gov

Q & A

Q. How can Glyceryl tri(octadecanoate-D35) be accurately quantified in complex lipid matrices using GC-MS?

Methodological Answer:

  • Use deuterated internal standards (e.g., tridecanoic-2,2-d2 acid) to normalize recovery rates and minimize matrix effects. Calibration curves should be constructed with dual internal standards (IS) to account for variability in ionization efficiency. For example, demonstrates recoveries of 82–90% for deuterated glycerolipids in algae matrices using GC-MS with IS normalization .
  • Ensure pre- and post-preparative stability by limiting bench-top exposure to ≤24 hours and avoiding >3 freeze-thaw cycles to prevent analyte degradation .

Q. What are the best practices for synthesizing Glyceryl tri(octadecanoate-D35) with high isotopic purity?

Methodological Answer:

  • Optimize deuterium incorporation by controlling reaction conditions (e.g., temperature, catalyst) to ensure uniform labeling at the C18:0 positions. specifies that the compound’s CAS number (125941-88-0) corresponds to 35 deuterium atoms distributed across the octadecanoate chains, requiring precise stoichiometric control during esterification .
  • Validate isotopic purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm deuterium placement and rule out protium contamination.

Q. How should Glyceryl tri(octadecanoate-D35) be stored to maintain stability in long-term studies?

Methodological Answer:

  • Store at –20°C in inert, airtight containers to prevent oxidation. shows that deuterated glycerolipids retain >90% stability after three freeze-thaw cycles in methanol/chloroform (4:1, v/v) .
  • Avoid exposure to strong acids, bases, or oxidizers, as these may cleave ester bonds or degrade deuterium labeling .

Advanced Research Questions

Q. What methodological considerations are critical when using Glyceryl tri(octadecanoate-D35) as an internal standard in lipidomics?

Methodological Answer:

  • Ensure structural homology between the IS and analytes (e.g., matching acyl chain length and deuterium distribution) to account for extraction efficiency and chromatographic behavior. highlights the use of glyceryl tri(hexadecanoate-2,2-d2) as an IS for C16:0 fatty acids, achieving IS-normalized accuracy within 0.96–1.03 .
  • Validate cross-reactivity with non-target lipids using high-specificity detection methods (e.g., tandem MS/MS with multiple reaction monitoring).

Q. How can researchers resolve discrepancies in deuterium enrichment levels observed in different batches of Glyceryl tri(octadecanoate-D35)?

Methodological Answer:

  • Conduct batch-to-batch comparisons using isotopic ratio mass spectrometry (IRMS) to quantify deviations in deuterium content. Adjust synthesis protocols (e.g., reagent purity, reaction time) to minimize variability.
  • Cross-reference with independent characterization data (e.g., supplier certificates in ) to verify isotopic integrity .

Q. What experimental designs are optimal for tracing lipid metabolism using Glyceryl tri(octadecanoate-D35) in vivo?

Methodological Answer:

  • Use pulse-chase experiments with deuterated triglycerides to track incorporation into lipoproteins or membrane lipids. Ensure proper controls (e.g., non-deuterated analogs) to distinguish endogenous vs. exogenous lipid pathways.
  • Apply kinetic modeling to data from time-course sampling, as demonstrated in for algae lipid turnover studies .

Data Analysis and Validation

Q. How should researchers address contradictions in recovery rates of Glyceryl tri(octadecanoate-D35) across different matrices?

Methodological Answer:

  • Perform matrix-matched calibration using blank samples spiked with known concentrations of the deuterated compound. reports recoveries of 84–95% in algae matrices but notes that recovery may vary in blood or tissue homogenates due to lipid-protein interactions .
  • Use standard addition methods to correct for matrix-specific interferences.

Q. What statistical approaches are recommended for analyzing small-sample datasets involving Glyceryl tri(octadecanoate-D35)?

Methodological Answer:

  • Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions, as lipidomics data often exhibit high variability. Use bootstrapping to estimate confidence intervals for low-replication studies.
  • Normalize data to internal standards and batch controls to mitigate instrumental drift, as outlined in ’s QC protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.